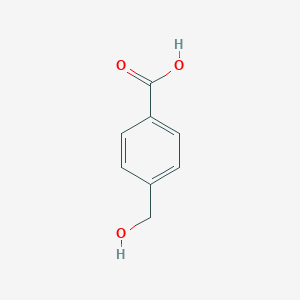

4-(Hydroxymethyl)benzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYFPDXEIFBNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184111 | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-96-0 | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(HYDROXYMETHYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z28L8STHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid (CAS No. 3006-96-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzoic acid, with the CAS Number 3006-96-0 , is a bifunctional organic compound containing both a carboxylic acid and a hydroxymethyl group attached to a benzene (B151609) ring at the para position.[1][2] This unique structure makes it a valuable and versatile building block in various fields, particularly in pharmaceutical synthesis and polymer chemistry.[3] Its ability to undergo reactions at two distinct functional groups—such as esterification, amidation, and oxidation—allows for its use as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[3] Notably, it serves as a known impurity and a synthetic intermediate for Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure.[4]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 3006-96-0 | [2] |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder or flakes | [5] |

| Melting Point | 182-185 °C | [6] |

| pKa (Predicted) | 4.16 ± 0.10 | [4] |

| InChI Key | WWYFPDXEIFBNKE-UHFFFAOYSA-N | [1] |

Table 2: Solubility Data

The solubility of this compound was measured across a range of solvents at various temperatures. The following table presents mole fraction solubility (x₁) at 298.15 K (25 °C) and 313.15 K (40 °C).

| Solvent | Mole Fraction (x₁) at 298.15 K | Mole Fraction (x₁) at 313.15 K | Reference(s) |

| Water | 0.00101 | 0.00193 | [7] |

| Methanol | 0.11890 | 0.17420 | [7] |

| Ethanol (B145695) | 0.09690 | 0.14660 | [7] |

| 1-Propanol | 0.07550 | 0.11690 | [7] |

| 2-Propanol | 0.06100 | 0.09910 | [7] |

| Ethyl Acetate | 0.04580 | 0.07820 | [7] |

| Isopropyl Acetate | 0.02490 | 0.04590 | [7] |

| Butyl Acetate | 0.02380 | 0.04420 | [7] |

The solubility in all tested solvents increases with temperature. In methanol/water mixtures, solubility increases with a higher mole fraction of methanol. In ethanol/water mixtures, solubility peaks at an ethanol mole fraction of 0.8.[7]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reactions of this compound are provided below.

Synthesis Protocol: One-Step Oxidation of p-Xylene (B151628)

This protocol is adapted from a patented method for the industrial synthesis of this compound, offering high yields and mild reaction conditions.[8]

Materials:

-

p-Xylene (PX)

-

Acetonitrile (B52724) (or other suitable organic solvent like acetic acid)

-

Hydrogen Peroxide (30% solution)

-

M-MOF catalyst (Metal-Organic Framework, e.g., Cu-MOF or Fe-MOF)

-

100 mL round-bottom flask

-

Magnetic stirrer and heating mantle

Procedure:

-

To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (~8 mmol).

-

Add the M-MOF catalyst (e.g., 0.30 g of Cu-MOF). The mass ratio of PX to catalyst is typically 1:(1.5-3).[8]

-

Add 20 mL of acetonitrile as the organic solvent. The volume ratio of PX to solvent can range from 1:5 to 1:30.[8]

-

Successively add 2.0 mL of 30% hydrogen peroxide.

-

Set the reaction temperature between 30-70 °C and stir the mixture for 5-24 hours. Reaction time and temperature may vary based on the specific catalyst and solvent used.[8]

-

Upon completion, stop the reaction and allow the mixture to cool to room temperature.

-

Perform post-treatment by filtering the reaction solution to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.[8]

Caption: Workflow for the synthesis of this compound.

General Protocol for Amidation

This compound can be readily converted to amides using standard coupling reagents. This is a general procedure for amide bond formation.

Materials:

-

This compound

-

Amine (R-NH₂)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide)

-

Diisopropylethylamine (DIPEA) (if amine is a hydrochloride salt)

-

Saturated aqueous sodium bicarbonate, water, brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

-

Dissolve the reactants in anhydrous DCM or DMF under an inert atmosphere (e.g., Nitrogen).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with DCM or ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure amide.

General Protocol for Esterification

The carboxylic acid moiety can be esterified, for example, using a simple acid-catalyzed reaction with an alcohol.

Materials:

-

This compound

-

Alcohol (R-OH, e.g., Methanol or Ethanol)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate, brine

Procedure:

-

Dissolve this compound (1 equiv) in an excess of the desired alcohol (e.g., Methanol).

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Reflux the reaction mixture for 2-4 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a biochemical reagent and a synthetic intermediate, its structural analog, 4-hydroxybenzoic acid (4-HBA) , has been studied for its biological activities.[9] The findings for 4-HBA may provide insights into potential, though unconfirmed, roles for this compound.

Role of 4-HBA in Bacterial Signaling (Shigella sonnei)

In the pathogen Shigella sonnei, 4-HBA acts as a signaling molecule.[10] It is synthesized from chorismate by the enzyme UbiC. The 4-HBA signal then binds to the response regulator AaeR, which enhances the binding of AaeR to the promoter regions of target genes.[10] This signaling system is crucial for controlling bacterial physiology, virulence, biofilm formation, and interkingdom communication, for instance, by inhibiting the morphological transition of Candida albicans.[10]

Caption: 4-HBA signaling pathway in Shigella sonnei.

Role of 4-HBA in Sensitizing Cancer Cells

4-HBA has been identified as a specific inhibitor of histone deacetylase 6 (HDAC6).[11] In adriamycin-resistant human breast cancer cells, 4-HBA was shown to re-sensitize the cells to the chemotherapeutic drug.[11] This effect is mediated by the promotion of the HIPK2/p53 pathway.[11] Inhibition of HDAC6 by 4-HBA leads to increased expression of Homeodomain-Interacting Protein Kinase 2 (HIPK2) and p53. This activation promotes apoptosis, evidenced by cleaved Caspase-3 and PARP, and induces G2/M cell cycle arrest, ultimately enhancing the anti-cancer effect of adriamycin.[11]

Caption: 4-HBA enhances chemosensitivity via the HIPK2/p53 pathway.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

-

Prevention: Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid breathing dust.

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

References

- 1. This compound | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3006-96-0 | FH47324 [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 3006-96-0 [chemicalbook.com]

- 5. B22183.14 [thermofisher.com]

- 6. 4-羟甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US10669223B2 - Method for synthesizing this compound by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 9. This compound | CAS#:3006-96-0 | Chemsrc [chemsrc.com]

- 10. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxybenzoic acid (4-HBA) enhances the sensitivity of human breast cancer cells to adriamycin as a specific HDAC6 inhibitor by promoting HIPK2/p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-(Hydroxymethyl)benzoic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)benzoic acid (HMBA), a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. This document details its fundamental chemical and physical properties, provides an exemplary synthesis protocol, and outlines its key applications, with a particular focus on its role as a versatile intermediate in the development of active pharmaceutical ingredients (APIs). All quantitative data is presented for clear and efficient reference.

Core Chemical and Physical Properties

This compound is a white crystalline solid characterized by the presence of both a carboxylic acid and a hydroxymethyl group attached to a benzene (B151609) ring at the para position.[1] This dual functionality makes it a valuable building block in organic synthesis.[1][2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Molecular Formula | C₈H₈O₃ | [1][5][4] |

| Exact Mass | 152.047344 Da | [5] |

| CAS Number | 3006-96-0 | [5][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 182-185 °C (lit.) | [3] |

| Boiling Point (est.) | 347.4 °C at 760 mmHg | [4][6] |

| Solubility | Soluble in water and ethanol | |

| LogP (o/w) | 0.71 - 0.93 | [4] |

| IUPAC Name | This compound | [5] |

Applications in Research and Development

The unique structure of this compound makes it a crucial intermediate in several high-value applications.

-

Pharmaceutical Development: HMBA is a key starting material and intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it is used in the synthesis of Eprosartan, an angiotensin II receptor antagonist prescribed for hypertension.[3] Its ability to undergo reactions like esterification and amidation allows for its incorporation into more complex drug molecules, potentially enhancing efficacy and stability.[2]

-

Polymer Chemistry: The compound is utilized in the creation of specialty polymers and resins. Its incorporation into polymer chains can improve thermal and mechanical properties, which is beneficial for advanced coatings and adhesives.[2]

-

Biotechnology and Biochemical Assays: In a laboratory setting, it serves as a reagent in various biochemical studies and enzyme assays, contributing to diagnostics and enzyme engineering.[2]

Synthesis Pathway and Experimental Protocol

This compound can be synthesized through several routes. A modern and efficient method involves the direct, one-step selective oxidation of p-xylene (B151628), which offers advantages such as mild reaction conditions and higher yields compared to traditional methods.[7]

Caption: Synthesis workflow for this compound from p-xylene.

Exemplary Experimental Protocol: Synthesis from p-Xylene

The following protocol is a representative example based on modern synthesis methods for illustrative purposes.[7] Researchers should adapt this protocol based on specific laboratory conditions and safety standards.

-

Catalyst Preparation: A metal-organic framework (M-MOF) catalyst, such as an Mn/Fe-MOF, is prepared or obtained.

-

Reaction Setup: In a suitable reaction vessel, charge p-xylene (PX) as the raw material and an appropriate organic solvent (e.g., acetic acid). The volume ratio of PX to solvent can range from 1:5 to 1:30.

-

Addition of Catalyst: Add the M-MOF catalyst to the mixture. The mass ratio of PX to the catalyst is typically in the range of 1:1.5 to 1:3.

-

Oxidation: Introduce an oxidizing agent (e.g., hydrogen peroxide or oxygen) into the reaction mixture.

-

Reaction Conditions: Heat the mixture to a temperature between 10°C and 120°C. Maintain the reaction for a period of 1 to 24 hours, with progress monitored by techniques such as TLC or GC.

-

Post-Treatment: After the reaction is complete, cool the mixture to room temperature.

-

Product Isolation: Separate the solid product from the reaction mixture by filtration.

-

Purification: Wash the collected solid with the solvent to remove unreacted starting materials and by-products. The product can be further purified by recrystallization to obtain high-purity this compound.

Safety and Handling

This compound is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat. When handling the powder, use a dust mask or work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Recommended storage temperatures are often between 2-8°C.[6]

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3006-96-0 [chemicalbook.com]

- 4. 4-(hydroxymethyl) benzoic acid, 3006-96-0 [thegoodscentscompany.com]

- 5. This compound | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:3006-96-0 | Chemsrc [chemsrc.com]

- 7. US10669223B2 - Method for synthesizing this compound by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

4-(Hydroxymethyl)benzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Hydroxymethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (p-HMBA) in various organic solvents. The data presented is critical for the design and optimization of crystallization, purification, and formulation processes in the pharmaceutical and chemical industries. This compound is a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drug Eprosartan.[1]

Quantitative Solubility Data

The solubility of this compound was determined in a range of pure organic solvents and two binary solvent systems at temperatures from 283.15 K to 323.15 K under atmospheric pressure.[1][2] The experimental data reveals that the solubility of p-HMBA increases with rising temperature across all tested solvents.[1][2]

In the binary solvent system of methanol (B129727) and water, the solubility of p-HMBA shows a monotonous increase with a higher mole fraction of methanol.[1][2] Conversely, in the ethanol (B145695) and water binary mixture, the solubility of p-HMBA initially increases and then decreases as the mole fraction of ethanol rises, reaching a maximum at an ethanol mole fraction of 0.8.[1][2]

The following tables summarize the mole fraction solubility (x) of this compound in various solvents at different temperatures.

Table 1: Solubility of this compound in Pure Organic Solvents [1][2]

| Temperature (K) | Methanol (10²x) | Ethanol (10²x) | 1-Propanol (10²x) | 2-Propanol (10²x) | Ethyl Formate (10²x) | Ethyl Acetate (10²x) | Isopropyl Acetate (10²x) | Butyl Acetate (10²x) |

| 283.15 | 4.58 | 3.89 | 3.01 | 3.25 | 2.15 | 1.89 | 1.25 | 1.05 |

| 288.15 | 5.45 | 4.65 | 3.65 | 3.95 | 2.65 | 2.35 | 1.58 | 1.32 |

| 293.15 | 6.48 | 5.55 | 4.41 | 4.78 | 3.25 | 2.89 | 1.98 | 1.65 |

| 298.15 | 7.69 | 6.61 | 5.31 | 5.75 | 3.96 | 3.54 | 2.46 | 2.05 |

| 303.15 | 9.11 | 7.85 | 6.38 | 6.89 | 4.81 | 4.31 | 3.04 | 2.54 |

| 308.15 | 10.78 | 9.31 | 7.64 | 8.24 | 5.82 | 5.23 | 3.74 | 3.14 |

| 313.15 | 12.74 | 11.02 | 9.13 | 9.83 | 7.01 | 6.32 | 4.58 | 3.86 |

| 318.15 | 15.04 | 13.04 | 10.88 | 11.71 | 8.43 | 7.62 | 5.59 | 4.73 |

| 323.15 | 17.74 | 15.41 | 12.94 | 13.92 | 10.11 | 9.16 | 6.81 | 5.78 |

Table 2: Solubility of this compound in Methanol + Water Binary Mixtures at 298.15 K [1][2]

| Mole Fraction of Methanol (x₁) | Mole Fraction Solubility of p-HMBA (10²x) |

| 0.1 | 1.25 |

| 0.2 | 2.01 |

| 0.3 | 2.95 |

| 0.4 | 4.05 |

| 0.5 | 5.18 |

| 0.6 | 6.15 |

| 0.7 | 6.89 |

| 0.8 | 7.35 |

| 0.9 | 7.58 |

Table 3: Solubility of this compound in Ethanol + Water Binary Mixtures at 298.15 K [1][2]

| Mole Fraction of Ethanol (x₁) | Mole Fraction Solubility of p-HMBA (10²x) |

| 0.1 | 1.58 |

| 0.2 | 2.54 |

| 0.3 | 3.69 |

| 0.4 | 4.81 |

| 0.5 | 5.78 |

| 0.6 | 6.54 |

| 0.7 | 7.01 |

| 0.8 | 7.15 |

| 0.9 | 6.95 |

Experimental Protocols

The quantitative solubility data presented in this guide were determined using a gravimetric method.[1][2] This reliable and widely used technique involves measuring the mass of solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.

Materials and Apparatus:

-

This compound (p-HMBA) of high purity

-

Analytical grade organic solvents

-

Jacketed glass vessel

-

Thermostatic water bath with temperature control

-

Magnetic stirrer

-

Analytical balance with high precision

-

Filtration unit (e.g., syringe filter)

-

Drying oven

Procedure:

-

An excess amount of this compound is added to a known mass of the selected solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously agitated using a magnetic stirrer within the thermostatic water bath, which is maintained at the desired temperature.

-

The system is allowed to reach solid-liquid equilibrium, a state where the concentration of the dissolved solute is constant. The time to reach equilibrium is typically determined empirically.

-

Once equilibrium is achieved, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

A sample of the supernatant (the clear liquid above the solid) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered to remove any suspended solid particles.

-

A known mass of the filtered saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated from the container in a drying oven until a constant weight of the dissolved p-HMBA is obtained.

-

The mass of the dissolved p-HMBA and the corresponding mass of the solvent are used to calculate the mole fraction solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of this compound solubility.

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzoic acid (HMBA) is a bifunctional aromatic compound of significant interest in medicinal chemistry, polymer science, and materials research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectral characteristics, and key synthetic methodologies. Detailed experimental protocols for its preparation and characteristic reactions, including esterification and amidation, are presented. Furthermore, its critical role as a linker in solid-phase peptide synthesis (SPPS) and as a building block in the development of pharmaceuticals, such as the angiotensin II receptor antagonist Eprosartan, is discussed. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and materials science.

Chemical Structure and Identification

This compound is a para-substituted benzene (B151609) derivative featuring both a carboxylic acid and a hydroxymethyl functional group. This unique arrangement allows for versatile chemical modifications at two distinct reactive sites.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3006-96-0[1] |

| Molecular Formula | C₈H₈O₃[1] |

| SMILES | O=C(O)c1ccc(CO)cc1 |

| InChI | InChI=1S/C8H8O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,9H,5H2,(H,10,11)[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 152.15 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 182-185 °C |

| Boiling Point | 347.4 ± 25.0 °C at 760 mmHg |

| Solubility | Slightly soluble in water. Soluble in ethanol, methanol, and DMSO. |

| pKa (Predicted) | 4.16 ± 0.10 |

| Storage | Store in a cool, dry place away from incompatible materials. |

| Safety | Irritant. May cause skin and eye irritation. |

Spectral Data and Analysis

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following tables provide an overview of the expected peaks in its ¹H NMR, ¹³C NMR, and FTIR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 7.90 | Doublet | 2H | Aromatic protons ortho to -COOH |

| 7.45 | Doublet | 2H | Aromatic protons ortho to -CH₂OH |

| 5.30 | Triplet | 1H | Hydroxyl proton of -CH₂OH |

| 4.55 | Doublet | 2H | Methylene protons (-CH₂OH) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 4: ¹³C NMR Spectral Data of this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 167.5 | Carboxylic acid carbon (-COOH) |

| 145.0 | Aromatic carbon attached to -CH₂OH |

| 129.5 | Aromatic carbon attached to -COOH |

| 129.0 | Aromatic carbons ortho to -COOH |

| 126.5 | Aromatic carbons ortho to -CH₂OH |

| 62.8 | Methylene carbon (-CH₂OH) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: FTIR Spectral Data of this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretching (carboxylic acid, hydrogen-bonded) |

| ~3300 | Medium, sharp | O-H stretching (alcohol) |

| ~1680 | Strong | C=O stretching (carboxylic acid) |

| ~1610, ~1580 | Medium | C=C stretching (aromatic ring) |

| ~1420 | Medium | O-H bending (carboxylic acid) |

| ~1300 | Medium | C-O stretching (carboxylic acid) |

| ~1015 | Medium | C-O stretching (primary alcohol) |

Synthesis and Reactions

This compound can be synthesized through various routes. A common and reliable laboratory-scale synthesis involves the bromination of p-toluic acid followed by hydrolysis. The resulting molecule can then undergo a variety of reactions, most notably esterification and amidation, leveraging its two functional groups.

Synthesis of this compound

The synthesis from p-toluic acid is a two-step process, as illustrated in the workflow below.

Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or chlorobenzene.

-

Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 equivalents).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.

-

Filter the mixture and wash the filtrate with water to remove any remaining succinimide.

-

Evaporate the solvent under reduced pressure to yield crude 4-(bromomethyl)benzoic acid, which can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(bromomethyl)benzoic acid (1 equivalent) in an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃, 1.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the purified product.

Key Reactions of this compound

The presence of both a carboxylic acid and an alcohol functional group allows for selective reactions.

-

In a round-bottom flask, suspend this compound (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), and an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the desired amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl) and a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various biologically active molecules and materials.

Intermediate in Pharmaceutical Synthesis

A prominent application of this compound is as a key intermediate in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat hypertension. Its structure is incorporated into the final drug molecule, highlighting its importance in medicinal chemistry.

Linker in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is utilized as a linker molecule, often referred to as the HMBA linker. It is attached to an aminomethylated solid support. The C-terminal amino acid of the desired peptide is then esterified to the hydroxymethyl group of the linker. The peptide chain is subsequently elongated. A key advantage of the HMBA linker is that the final peptide can be cleaved from the resin under basic or nucleophilic conditions, which are orthogonal to the acid-labile protecting groups often used for amino acid side chains in Fmoc-based SPPS.

Conclusion

This compound is a versatile and valuable bifunctional molecule with significant applications in organic synthesis, medicinal chemistry, and materials science. Its well-defined structure and predictable reactivity make it an essential tool for researchers and drug development professionals. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a solid foundation for its effective utilization in the laboratory.

References

An In-depth Technical Guide to the Synthesis of p-Hydroxymethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Hydroxymethylbenzoic acid (pHMBA) is a valuable bifunctional molecule serving as a crucial intermediate in the synthesis of pharmaceuticals, polymers, and other fine chemicals. Its structure, featuring both a carboxylic acid and a hydroxymethyl group on a benzene (B151609) ring, allows for diverse chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic routes to p-hydroxymethylbenzoic acid, including detailed experimental protocols, comparative analysis of quantitative data, and visual representations of reaction pathways and experimental workflows. The synthesis methods covered originate from various precursors such as p-xylene (B151628), terephthalic acid, and p-toluic acid, offering a range of options based on efficiency, scalability, and environmental considerations.

Core Synthetic Methodologies

The synthesis of p-hydroxymethylbenzoic acid can be achieved through several distinct chemical transformations. The most prominent and industrially relevant methods involve the selective oxidation of p-xylene, the partial reduction of terephthalic acid, and the functionalization of p-toluic acid. Each of these routes offers unique advantages and challenges in terms of yield, selectivity, and reaction conditions.

One-Step Oxidation of p-Xylene

A modern and highly efficient method for the synthesis of p-hydroxymethylbenzoic acid is the direct, one-step oxidation of p-xylene. This approach is advantageous due to the low cost and abundance of the starting material. Recent advancements have focused on the use of Metal-Organic Framework (MOF) catalysts to achieve high selectivity under mild conditions.

Experimental Protocol: Synthesis of p-Hydroxymethylbenzoic Acid from p-Xylene using a Cu-MOF Catalyst [1][2]

-

Materials:

-

p-Xylene (C₈H₁₀)

-

Copper-based Metal-Organic Framework (Cu-MOF) catalyst

-

Acetonitrile (B52724) (CH₃CN)

-

30% Hydrogen peroxide (H₂O₂)

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Thermostatically controlled oil bath

-

Filtration apparatus

-

Column chromatography setup (silica gel)

-

Rotary evaporator

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol).

-

Add 0.30 g of the Cu-MOF catalyst to the flask.

-

Add 20 mL of acetonitrile as the solvent.

-

While stirring, add 2.0 mL of 30% hydrogen peroxide (density 1.111 g/mL, approximately 65 mmol).

-

Place the flask in a preheated oil bath at 30°C and stir the reaction mixture for 5 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst by filtration.

-

The filtrate is then subjected to column chromatography on silica (B1680970) gel to isolate the pure product.

-

The solvent is removed from the collected fractions under reduced pressure using a rotary evaporator to yield solid p-hydroxymethylbenzoic acid.

-

-

Yield: Approximately 1.06 g (96% yield based on column chromatography), with the major by-product being 4-methylbenzoic acid.[1]

Selective Reduction of Terephthalic Acid

Another significant industrial route involves the selective reduction of one of the two carboxylic acid groups of terephthalic acid. This method requires a catalyst that can perform this selective hydrogenation without further reducing the hydroxymethyl group or the second carboxylic acid function. Rhenium-based catalysts have been found to be effective for this transformation.[3]

Experimental Protocol: Synthesis of p-Hydroxymethylbenzoic Acid from Terephthalic Acid using a Rhenium Catalyst [3]

-

Materials:

-

Terephthalic acid (C₈H₆O₄)

-

Rhenium trioxide (ReO₃) catalyst

-

Deionized water

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH) (optional, to improve solubility)

-

Dilute hydrochloric acid (HCl)

-

High-pressure autoclave reactor

-

-

Procedure:

-

Charge a high-pressure autoclave with 100 g of polymer-grade purified terephthalic acid, 5.0 g of ReO₃ catalyst, and 1900 mL of deionized water.

-

To enhance the solubility of terephthalic acid, 1.0 equivalent of ammonium hydroxide can be added.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure.

-

Heat the reactor to a temperature between 140°C and 200°C while stirring.

-

Maintain the reaction for a specified time to achieve the desired conversion.

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Neutralize the filtrate with dilute hydrochloric acid to precipitate the unreacted terephthalic acid and the p-hydroxymethylbenzoic acid product.

-

The solid product is then collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

-

-

Yield: This process can achieve a conversion of terephthalic acid in the range of 20-30% with a selectivity to p-hydroxymethylbenzoic acid of 80-90%.[3]

Synthesis from p-Toluic Acid

A more traditional, multi-step approach to p-hydroxymethylbenzoic acid starts from p-toluic acid. This method typically involves the radical bromination of the methyl group followed by hydrolysis of the resulting benzyl (B1604629) bromide derivative.

Experimental Protocol: Synthesis of p-Hydroxymethylbenzoic Acid from p-Toluic Acid

-

Materials:

-

p-Toluic acid (C₈H₈O₂)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Aqueous sodium carbonate (Na₂CO₃) or barium hydroxide (Ba(OH)₂) solution

-

Hydrochloric acid (HCl)

-

Reflux apparatus

-

Separatory funnel

-

Filtration and recrystallization equipment

-

-

Procedure:

-

Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve p-toluic acid in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Heat the mixture to reflux. The reaction is initiated by light and the progress can be monitored by the disappearance of the solid NBS.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide (B58015) by-product. Wash the filtrate with water and dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude 4-(bromomethyl)benzoic acid.

-

Hydrolysis: The crude 4-(bromomethyl)benzoic acid is then hydrolyzed by refluxing with an aqueous solution of sodium carbonate or barium hydroxide.

-

Acidification and Isolation: After hydrolysis, the reaction mixture is cooled and acidified with hydrochloric acid to precipitate the p-hydroxymethylbenzoic acid. The crude product is collected by filtration, washed with cold water, and purified by recrystallization from water.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic routes to p-hydroxymethylbenzoic acid, allowing for a direct comparison of their efficiencies and operating conditions.

| Parameter | Oxidation of p-Xylene (Cu-MOF) [1] | Reduction of Terephthalic Acid (ReO₃) [3] |

| Starting Material | p-Xylene | Terephthalic Acid |

| Catalyst | Cu-MOF | Rhenium Trioxide (ReO₃) |

| Solvent | Acetonitrile | Water |

| Temperature | 30°C | 140-200°C |

| Pressure | Atmospheric | High Pressure (Hydrogen) |

| Reaction Time | 5 hours | Not specified |

| Yield | ~96% | 18-27% (based on feed) |

| Selectivity | High | 80-90% |

| Key By-products | 4-Methylbenzoic acid | p-Toluic acid, p-xylene |

Signaling Pathways and Biological Roles

Currently, there is limited direct evidence of p-hydroxymethylbenzoic acid itself playing a significant role in biological signaling pathways. However, its close structural analog, p-hydroxybenzoic acid, and other hydroxybenzoic acid derivatives are known to be involved in various biological processes. For instance, some hydroxybenzoic acid derivatives have been shown to possess anti-inflammatory and antioxidant properties and can influence pathways such as the NF-κB and MAP kinase signaling cascades.[4] It is plausible that derivatives of p-hydroxymethylbenzoic acid could exhibit biological activity, and this remains an area for further investigation.

Visualizations

Synthesis Pathways

The following diagrams illustrate the core synthetic routes to p-hydroxymethylbenzoic acid.

Caption: Major synthetic routes to p-hydroxymethylbenzoic acid.

Experimental Workflow

The diagram below outlines a general experimental workflow applicable to the synthesis of p-hydroxymethylbenzoic acid.

Caption: General experimental workflow for organic synthesis.

Conclusion

The synthesis of p-hydroxymethylbenzoic acid is well-established through various routes, with modern catalytic methods offering significant improvements in efficiency and selectivity. The one-step oxidation of p-xylene using MOF catalysts represents a particularly promising approach for sustainable and high-yield production. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific requirements for product purity. While the direct biological role of p-hydroxymethylbenzoic acid remains to be fully elucidated, its utility as a versatile building block in medicinal chemistry and materials science is undisputed. Further research into novel catalytic systems and the potential biological activities of its derivatives will continue to expand the applications of this important chemical intermediate.

References

- 1. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US4448987A - Catalyzed hydrogenation of terephthalic acid to p-hydroxymethylbenzoic acid using a rhenium catalyst - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(Hydroxymethyl)benzoic Acid Derivatives and Their Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)benzoic acid (4-HMBA) is a versatile aromatic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of derivatives with significant applications in pharmaceuticals and materials science.[1] Its bifunctional nature, possessing both a carboxylic acid and a hydroxymethyl group, allows for diverse chemical modifications, leading to the generation of esters, amides, and other derivatives with tailored biological activities and physicochemical properties. This technical guide provides a comprehensive overview of 4-HMBA derivatives, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.

Physicochemical Properties of this compound

A foundational understanding of the parent molecule is essential before exploring its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 182-185 °C | |

| Appearance | White crystalline powder | [1] |

| CAS Number | 3006-96-0 | [2] |

Synthesis of this compound and Its Derivatives

The synthesis of 4-HMBA and its subsequent derivatization into esters and amides are key processes for accessing compounds with therapeutic potential.

Synthesis of this compound

Several methods have been developed for the synthesis of 4-HMBA. A common laboratory and industrial approach involves the selective oxidation of p-xylene (B151628).

Experimental Protocol: One-Step Oxidation of p-Xylene [3]

This protocol describes the synthesis of this compound using a copper-based metal-organic framework (Cu-MOF) catalyst.

-

Materials:

-

p-xylene

-

Cu-MOF catalyst

-

Acetonitrile

-

30% Hydrogen peroxide

-

100 mL round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Column chromatography setup

-

-

Procedure:

-

To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol).

-

Sequentially add 0.30 g of Cu-MOF catalyst and 20 mL of acetonitrile.

-

While stirring, add 2.0 mL of 30% hydrogen peroxide.

-

Allow the reaction to proceed at 30°C for 5 hours.

-

After the reaction is complete, cool the mixture.

-

Filter the reaction mixture to remove the catalyst.

-

Purify the filtrate using column chromatography to obtain this compound.

-

-

Yield: Approximately 96%[3]

Synthesis of this compound Esters

Esterification of the carboxylic acid group is a common strategy to modify the pharmacokinetic properties of 4-HMBA, potentially creating prodrugs.

Experimental Protocol: Synthesis of Methyl 4-(Hydroxymethyl)benzoate

This protocol is a general method for the esterification of a benzoic acid derivative.

-

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ester.

-

Purify the product by recrystallization or column chromatography.

-

Synthesis of this compound Amides

Amidation of the carboxylic acid group can lead to derivatives with altered biological activities and potential for new therapeutic applications.

Experimental Protocol: Synthesis of 4-(Hydroxymethyl)benzamide [4]

This protocol details the synthesis of the primary amide derivative.

-

Materials:

-

Methyl 4-(hydroxymethyl)benzoate

-

Concentrated ammonia (B1221849) water (28%)

-

Reaction kettle

-

Rotary evaporator

-

Suction filtration apparatus

-

-

Procedure:

-

In a reaction kettle, combine 8.6 g (0.060 mol) of methyl 4-(hydroxymethyl)benzoate with 150 mL of 28% concentrated ammonia water.

-

Heat the mixture to 100-120°C with stirring.

-

Monitor the reaction progress using thin-layer chromatography.

-

Once the reaction is complete, concentrate the solution using a rotary evaporator to approximately 1.5 times the initial volume of the reactants.

-

Collect the precipitated product by suction filtration and dry to obtain 4-(hydroxymethyl)benzamide.

-

-

Yield: Approximately 98%[4]

Biological Activities and Therapeutic Potential

Derivatives of 4-HMBA have shown promise in several therapeutic areas, most notably in oncology and as anti-inflammatory agents.

Anticancer Activity

A variety of benzoic acid derivatives have demonstrated cytotoxic effects against numerous cancer cell lines. The specific activity is highly dependent on the nature and position of substituents on the aromatic ring.

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Benzoic Acid Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | P. falciparum (K1) | 0.05 | [5] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | 17.84 | [6] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 | 15.6 | [6] |

| Thiazolidine-2,4-dione derivative (8f) | HepG2 | 2.15 | [7] |

| 2,3-Dihydroxybenzoic acid | MDA-MB-231 | 4.10 | [8] |

| 3,4,5-Trihydroxybenzoic acid (Gallic acid) | MCF-7 | 4.61 | [8] |

Anti-inflammatory Activity

Derivatives of hydroxybenzoic acids have been investigated for their ability to modulate inflammatory pathways. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling cascades.

Table 2: Anti-inflammatory Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound | Assay | IC₅₀ | Reference |

| 2,6-bis(4-hydroxy-3-methoxybenzylidine) cyclohexanone (B45756) (BHMC) | NO suppression in RAW 264.7 cells | 6.68 µM | [9] |

| Diarylpentanoid derivative (88) | NO suppression in RAW 264.7 cells | 4.9 µM | [9] |

| Valdecoxib | COX-2 Inhibition | 0.005 µM | [10] |

| Celecoxib | COX-2 Inhibition | 0.05 µM | [10] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-HMBA derivatives are often attributed to their modulation of critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its downstream effector, NF-κB, is a key transcription factor in the inflammatory response. Some hydroxybenzoic acid derivatives have been shown to inhibit this pathway.[11]

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by 4-HMBA derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by small molecules is a key strategy in cancer therapy.

Caption: Modulation of the MAPK signaling pathway by 4-HMBA derivatives.

Experimental Workflow for Drug Discovery

The discovery and development of novel 4-HMBA derivatives as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A typical workflow for the discovery of 4-HMBA derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery and materials science. Their synthetic accessibility and the tunability of their physicochemical and biological properties make them attractive scaffolds for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic profiles of these derivatives is warranted to fully realize their therapeutic potential. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of these versatile molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H8O3 | CID 76360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10669223B2 - Method for synthesizing this compound by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 4. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]

- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

- 8. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Chemistry and Application of 4-(Hydroxymethyl)benzoic Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydroxymethyl)benzoic acid (HMBA), a bifunctional aromatic compound, serves as a crucial intermediate in the synthesis of pharmaceuticals and specialty polymers. This technical guide provides an in-depth overview of its discovery, historical synthetic routes, and modern production methodologies. Detailed experimental protocols for key synthesis pathways are presented, alongside a comparative analysis of their efficiencies. The physicochemical properties of HMBA are summarized, and its significant role in drug development is highlighted through its use as a precursor to the antihypertensive agent Eprosartan. The guide includes diagrams of synthetic workflows and the pharmacological pathway of Eprosartan to visually articulate the compound's relevance in medicinal chemistry.

Introduction

This compound (CAS: 3006-96-0), also known as α-hydroxy-p-toluic acid or p-carboxybenzyl alcohol, is a white crystalline solid that possesses both a carboxylic acid and a primary alcohol functional group. This unique structure makes it a versatile building block in organic synthesis. Its applications are most notable in the pharmaceutical industry as a key intermediate and in polymer chemistry for creating specialized resins and coatings.[1] This guide aims to provide a comprehensive technical resource on the history, synthesis, and application of this important chemical compound.

History and Discovery

While the exact first synthesis of this compound is not prominently documented in readily available literature, early patents indicate its preparation and use. For instance, a Japanese patent filed in 1966 by Masanori Aimi describes a method for its production, suggesting its recognition as a compound of interest by the mid-20th century. Historically, its synthesis was often approached through multi-step reactions, which have been progressively optimized for improved yield, safety, and environmental impact.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and industrial processes. The following table summarizes key quantitative data for the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [3][4] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| Melting Point | 182-185 °C | [4] |

| Boiling Point | 347.4 °C (estimated) | The Good Scents Company |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Solubility | Soluble in water and ethanol | Guidechem |

| CAS Number | 3006-96-0 | [4] |

| InChIKey | WWYFPDXEIFBNKE-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from traditional multi-step methods to more recent, highly selective, one-pot processes.

Traditional Synthesis Methods

Two conventional methods for the synthesis of HMBA have been widely used:

-

From 4-Methylbenzoic Acid: This is a two-step process involving the radical bromination of 4-methylbenzoic acid to form 4-(bromomethyl)benzoic acid, followed by hydrolysis of the benzyl (B1604629) bromide.[2]

-

From 1,4-Benzenedimethanol: This method involves the selective oxidation of one of the two hydroxymethyl groups of 1,4-benzenedimethanol.[2]

These traditional methods often suffer from drawbacks such as the use of hazardous reagents (e.g., bromine), the formation of by-products, and multiple reaction and purification steps, which can lower the overall yield and increase costs.[2]

Modern Synthesis Methods

More recently, significant advancements have been made in developing more efficient and environmentally friendly methods for HMBA synthesis.

Direct Oxidation of p-Xylene (B151628): A highly promising method involves the direct, one-step selective oxidation of p-xylene. This approach utilizes metal-organic framework (MOF) catalysts, such as Cu-MOF, to achieve high selectivity and yield under mild conditions.[5] This method is advantageous due to the low cost and abundance of p-xylene, the single-step nature of the reaction, and the reduction of hazardous waste.

Comparative Synthesis Data

The following table summarizes the quantitative data for different synthesis methods, providing a clear comparison of their efficiencies.

| Starting Material | Method | Key Reagents | Yield | Selectivity | Source(s) |

| 4-Methylbenzoic Acid | Bromination & Hydrolysis | N-Bromosuccinimide, NaOH | Not specified | Not specified | [6] |

| p-Xylene | Catalytic Oxidation | Cu-MOF, H₂O₂ | up to 96% | 99.2% | [5] |

| 1,4-Benzenedimethanol | Selective Oxidation | Catalyst | Not specified | Not specified | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis from 4-(Bromomethyl)benzoic Acid (Hydrolysis)

This protocol describes the hydrolysis of 4-(bromomethyl)benzoic acid to this compound.[7]

Materials:

-

4-(Bromomethyl)benzoic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolve 4-(bromomethyl)benzoic acid (1 equivalent) in an aqueous solution of NaOH (1.2 equivalents) in a round-bottom flask.[7]

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[7]

-

After the reaction is complete, cool the mixture to room temperature.[7]

-

Acidify the solution to a pH of 3-4 using HCl. A white precipitate of this compound will form.[7]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[7]

Protocol 2: Synthesis from p-Xylene (Direct Oxidation)

This protocol details the one-step synthesis of this compound from p-xylene using a Cu-MOF catalyst.[2]

Materials:

-

p-Xylene

-

Cu-MOF catalyst

-

Acetonitrile (solvent)

-

30% Hydrogen peroxide (H₂O₂) (oxidant)

-

100 mL round-bottom flask

Procedure:

-

To a 100 mL round-bottom flask, add 1.0 mL of p-xylene (approximately 8 mmol), 0.30 g of Cu-MOF, and 20 mL of acetonitrile.[2]

-

Add 2.0 mL of 30% hydrogen peroxide.[2]

-

Stir the reaction mixture at 30°C for 5 hours.[2]

-

After the reaction period, stop the reaction and cool the mixture.[2]

-

The product, this compound, is obtained after filtration and column chromatography. The reported yield is approximately 96%.[2]

Role in Drug Development and Signaling Pathways

This compound itself is not known to have direct biological activity in specific signaling pathways. However, it is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

Precursor to Eprosartan

A significant application of HMBA is in the synthesis of Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure.[8] The following diagram illustrates the synthetic workflow from p-xylene to HMBA, which is then further elaborated to produce Eprosartan.

Caption: Synthetic pathway from p-xylene to Eprosartan via this compound.

Mechanism of Action of Eprosartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Eprosartan functions by selectively blocking the AT1 receptor, preventing angiotensin II from binding and exerting its hypertensive effects. This action interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. The diagram below outlines the RAAS pathway and the point of inhibition by Eprosartan.

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Eprosartan.

Conclusion

This compound is a compound of significant industrial and pharmaceutical importance. While traditional synthesis methods exist, modern approaches such as the direct catalytic oxidation of p-xylene offer a more efficient, selective, and environmentally benign route to its production. Its role as a key building block, particularly in the synthesis of the antihypertensive drug Eprosartan, underscores its value to the scientific and drug development communities. This guide provides a foundational resource for professionals working with or interested in the applications of this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. US10669223B2 - Method for synthesizing this compound by using P-xylene (PX) as raw material - Google Patents [patents.google.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound 99 3006-96-0 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of 4-Bromomethylbenzoic Acid and Conversion to 4-Methoxymethylbenzoic Acid | Ambeed [ambeed.com]

In-Depth Technical Guide to the Spectroscopic Data of 4-(Hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Hydroxymethyl)benzoic acid (CAS No: 3006-96-0), a versatile intermediate in the pharmaceutical and polymer industries. This document details the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties of the compound, including experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.9 | Singlet | 1H | -COOH |

| 7.93 | Doublet | 2H | Ar-H (ortho to -COOH) |

| 7.42 | Doublet | 2H | Ar-H (ortho to -CH₂OH) |

| ~5.3 | Singlet | 1H | -OH |

| 4.55 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | -COOH |

| 145.2 | Ar-C (-CH₂OH) |

| 129.8 | Ar-C (-COOH) |

| 129.2 | Ar-CH (ortho to -COOH) |

| 126.9 | Ar-CH (ortho to -CH₂OH) |

| 62.8 | -CH₂- |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2500 | Broad | O-H stretch (carboxylic acid and alcohol) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1610, 1580, 1420 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch and O-H bend (carboxylic acid) |

| ~1015 | Medium | C-O stretch (primary alcohol) |

Technique: KBr Pellet / ATR

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 152 | [C₈H₈O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 135 | [C₈H₇O₂]⁺ | Loss of -OH |

| 124 | [C₇H₈O₂]⁺˙ | Loss of CO |

| 107 | [C₇H₇O]⁺ | Loss of -COOH |

| 91 | [C₆H₅CH₂]⁺ | Tropylium ion (rearrangement) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Table 5: UV-Vis Spectroscopic Data

Experimental UV-Vis spectra for this compound are not widely published. However, based on the spectra of benzoic acid and other substituted aromatic compounds, the following absorption maxima can be anticipated.

| λmax (nm) | Solvent | Assignment |

| ~200-210 | Polar | π → π* transition (E-band) |

| ~230-240 | Polar | π → π* transition (B-band) |

| ~270-280 | Polar | π → π* transition (R-band, symmetry-forbidden) |

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A Bruker Avance-400 spectrometer (or equivalent) is used, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: ~220 ppm.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet (or empty ATR crystal) is recorded as the background and subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-300.

-

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable polar solvent (e.g., ethanol, methanol, or water) to an approximate concentration of 10⁻⁴ to 10⁻⁵ M. A blank solution containing only the solvent is also prepared.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Baseline Correction: The spectrum of the solvent blank is recorded and automatically subtracted from the sample spectrum.

-

-

Data Processing: The absorbance is plotted against the wavelength to obtain the UV-Vis spectrum. The wavelengths of maximum absorbance (λmax) are identified.

Visualization of a Synthetic Pathway

This compound is a key intermediate in various chemical syntheses. One notable synthesis route involves the selective oxidation of p-xylene. The following diagram illustrates a generalized workflow for this process.

Caption: A generalized workflow for the synthesis of this compound from p-xylene.

An In-depth Technical Guide to the Safety and Handling of 4-(Hydroxymethyl)benzoic Acid

This guide provides comprehensive safety and handling information for 4-(Hydroxymethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. It covers chemical and physical properties, hazard identification, protective measures, and emergency procedures.

Chemical and Physical Properties

This compound is an off-white solid organic compound.[1] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, including Eprosartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1][2] It is also utilized in polymer chemistry to modify polymer properties.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H8O3 | [1][4][5] |

| Molecular Weight | 152.15 g/mol | [1][4][5] |

| CAS Number | 3006-96-0 | [4] |

| Appearance | Off-white solid/crystalline powder | [1][3][6] |

| Melting Point | 182-185 °C (lit.) | [1][2] |

| Boiling Point | 347.40 °C @ 760.00 mm Hg (est) | [5][7] |

| Flash Point | 178.1 °C (est) | [5][7] |

| Solubility | Soluble in DMSO and Methanol.[2] Water solubility is estimated at 3.858e+004 mg/L @ 25 °C.[7] | [2][7] |

| pKa | 4.16 ± 0.10 (Predicted) | [2] |

| logP (o/w) | 0.930 | [7] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[6] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[4][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4][6] |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation | [4][6] |

Hazard Pictogram:

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, the hazard classifications are based on standard methodologies, such as those established by the OECD (Organisation for Economic Co-operation and Development) for testing chemicals.

-

Skin Irritation: Assays for skin irritation typically involve in vivo or in vitro models. The in vivo method (OECD Test Guideline 404) involves applying the substance to the shaved skin of rabbits and observing for signs of erythema and edema. In vitro methods, such as those using reconstructed human epidermis models (OECD Test Guideline 439), are increasingly used to avoid animal testing.

-

Eye Irritation: The potential for eye irritation is often assessed using the rabbit eye test (OECD Test Guideline 405), where the substance is applied to the eye of a rabbit and observed for effects on the cornea, iris, and conjunctiva. In vitro alternatives, such as the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437), are also employed.

-